Methyl 2-(5-oxotetrahydrofuran-2-yl)acetate
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Overview
Description
Methyl 2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound with the molecular formula C7H10O4 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-oxotetrahydrofuran-2-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-2-tetrahydrofuranone with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. Catalytic processes using solid acid catalysts, such as zeolites or ion-exchange resins, can be employed to facilitate the esterification reaction. These methods offer advantages in terms of scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-oxotetrahydrofuran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(5-oxotetrahydrofuran-2-yl)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of methyl 2-(5-oxotetrahydrofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-furoate: Another ester derivative of furan, used in similar applications.
Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate: An ethyl ester analog with comparable properties.
2-Acetyl furan: A related compound used in the synthesis of pharmaceuticals and food additives
Uniqueness
Methyl 2-(5-oxotetrahydrofuran-2-yl)acetate is unique due to its specific structural features, which confer distinct reactivity and properties. Its five-membered ring structure with an ester group allows for versatile chemical transformations, making it valuable in various synthetic applications .
Properties
IUPAC Name |
methyl 2-(5-oxooxolan-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)4-5-2-3-6(8)11-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQVBQQLMBTOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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